Bromo(deuterio)methane
CAS No.: 1861-05-8
Cat. No.: VC21195095
Molecular Formula: CH3Br
Molecular Weight: 95.94 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1861-05-8 |
---|---|
Molecular Formula | CH3Br |
Molecular Weight | 95.94 g/mol |
IUPAC Name | bromo(deuterio)methane |
Standard InChI | InChI=1S/CH3Br/c1-2/h1H3/i1D |
Standard InChI Key | GZUXJHMPEANEGY-MICDWDOJSA-N |
Isomeric SMILES | [2H]CBr |
SMILES | CBr |
Canonical SMILES | CBr |
Chemical Structure and Nomenclature
Molecular Structure and Isotopic Variations
Bromo(deuterio)methane refers to bromomethane molecules where one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable isotope of hydrogen. The most common form is bromo(trideuterio)methane (CD₃Br), where all three hydrogen atoms are substituted with deuterium. The compound features a tetrahedral geometry with a carbon-bromine bond and three carbon-deuterium bonds.
The carbon-deuterium bonds in bromo(deuterio)methane are slightly stronger than the corresponding carbon-hydrogen bonds in regular bromomethane, leading to differences in vibrational frequencies and reaction rates. This phenomenon, known as the kinetic isotope effect, makes deuterated compounds valuable in mechanistic studies and spectroscopic applications.
Nomenclature and Identification
Bromo(deuterio)methane is known by several names depending on the degree of deuteration and naming conventions. The fully deuterated version (CD₃Br) is formally identified as:
Other synonyms include bromomethane-d₃ and methyl bromide-d₃, which emphasize its relationship to the non-deuterated parent compound. Partially deuterated variants may also exist, such as CD₂HBr or CDH₂Br, though these are less commonly used in research applications.
Physical and Chemical Properties
Physical Characteristics
The boiling and melting points of deuterated compounds are typically slightly higher than their non-deuterated analogs due to the increased mass and slightly stronger intermolecular forces. The vapor pressure is correspondingly lower at a given temperature. These small but measurable differences are consistent across deuterated organic compounds.
Spectroscopic Properties
The presence of deuterium atoms significantly alters the spectroscopic profile of bromo(deuterio)methane compared to regular bromomethane:
In infrared spectroscopy, C-D stretching vibrations occur at lower frequencies (approximately 2100-2200 cm⁻¹) compared to C-H stretching (approximately 2900-3000 cm⁻¹). This shift results from the higher reduced mass in the C-D bond, following the relationship between frequency and reduced mass in harmonic oscillators.
In nuclear magnetic resonance (NMR) spectroscopy, deuterium has a spin of 1 (compared to ½ for ¹H), resulting in distinctive splitting patterns. Additionally, the gyromagnetic ratio of deuterium is approximately 6.5 times smaller than that of protium, leading to resonances at different frequencies. These properties make bromo(deuterio)methane valuable as an NMR standard and for mechanistic studies.
Synthesis Methods
Laboratory Preparation
The synthesis of bromo(deuterio)methane can be accomplished through several routes, with the choice of method typically depending on the required isotopic purity and scale of production.
One common approach involves the bromination of deuterated methane (CD₄) using bromine (Br₂) under ultraviolet irradiation. This reaction proceeds via a radical mechanism:
CD₄ + Br₂ → CD₃Br + DBr
The reaction is typically conducted in the gas phase or in an inert solvent, with careful control of stoichiometry to minimize the formation of dibrominated products.
Alternative Synthetic Routes
Another effective method for preparing bromo(deuterio)methane involves the reaction of deuterated methanol with hydrogen bromide:
CD₃OD + HBr → CD₃Br + D₂O
This approach often provides better yields and higher isotopic purity compared to direct bromination of deuterated methane. The reaction can be catalyzed by acids such as sulfuric acid or zinc bromide to improve efficiency.
For smaller scale laboratory preparations, the reaction of deuterated methylmagnesium halides with bromine can also be employed:
CD₃MgX + Br₂ → CD₃Br + MgXBr
This method is particularly useful when highly pure products are required for specialized applications.
Applications in Scientific Research
Spectroscopic Applications
Bromo(deuterio)methane finds extensive use in various spectroscopic techniques:
In NMR spectroscopy, it serves as a calibration standard and solvent for studying chemical shifts and coupling constants. The distinct spectral properties of deuterium make it valuable for these purposes.
Mass spectrometry benefits from deuterated standards like bromo(deuterio)methane for quantitative analysis and structural elucidation. The mass difference between deuterated and non-deuterated fragments allows precise tracking of reaction pathways and metabolic processes.
Mechanistic Studies
The kinetic isotope effect associated with deuterium substitution makes bromo(deuterio)methane valuable for investigating reaction mechanisms:
When a reaction involves breaking a C-H (or C-D) bond, the rate difference between deuterated and non-deuterated compounds provides insight into whether this bond breaking occurs in the rate-determining step. Primary kinetic isotope effects can be substantial, with kH/kD values ranging from 2 to 7 for many reactions.
Researchers use this property to probe the mechanisms of substitution, elimination, and rearrangement reactions involving bromomethane and related compounds.
Environmental Research
Bromo(deuterio)methane has been employed in environmental studies to track the fate and transport of methyl bromide in the atmosphere and soil:
Application | Purpose | Findings |
---|---|---|
Atmospheric Studies | Tracking the movement and degradation of methyl bromide | Helps determine contribution to ozone depletion |
Soil Microbiology | Studying microbial metabolism of halomethanes | Provides insights into natural cycling of bromine compounds |
Agricultural Research | Investigating alternatives to methyl bromide fumigation | Supports development of environmentally friendly pest control |
These studies are particularly relevant given the environmental concerns surrounding methyl bromide use and its regulation under the Montreal Protocol due to its ozone-depleting potential.
Comparison with Non-deuterated Bromomethane
Structural and Physical Differences
While bromo(deuterio)methane and regular bromomethane share the same connectivity and general chemical behavior, several key differences exist due to isotopic substitution:
These differences, while subtle, have significant implications for spectroscopic identification and chemical reactivity.
Chemical Reactivity
The deuterium isotope effect influences the reaction rates of bromo(deuterio)methane compared to bromomethane:
In nucleophilic substitution reactions (SN2), where carbon-halogen bond breaking is involved in the rate-determining step, bromo(deuterio)methane typically reacts at rates comparable to bromomethane, as the C-Br bond is being broken rather than a C-D bond.
Current Research Trends
Isotope Exchange Studies
Recent research has explored the use of bromo(deuterio)methane in isotope exchange studies to investigate reaction mechanisms and intermediates. By monitoring the incorporation and distribution of deuterium in complex organic transformations, researchers can gain insights into reaction pathways that would be difficult to elucidate through other means.
These studies have particular relevance in pharmaceutical research, where understanding metabolic pathways and drug transformations is crucial for developing safer and more effective medications.
Applications in Materials Science
Emerging applications in materials science utilize deuterated compounds like bromo(deuterio)methane for the preparation of specialized polymers and materials with altered physical properties. The presence of deuterium can influence crystallinity, thermal stability, and optical properties in ways that may be advantageous for specific applications.
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